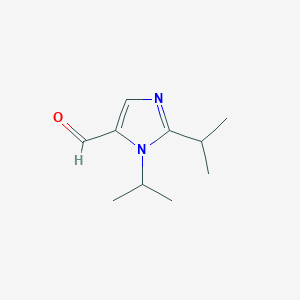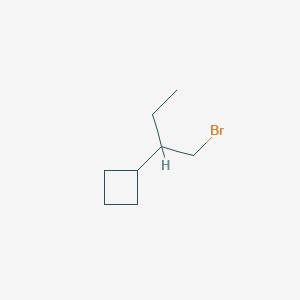
1,3,4-Trimethylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with three methyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-Trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and separation techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,4-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products:
Oxidation: Ketones, alcohols, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,4-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. The methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1,3,3-Trimethylcyclohexane-1-carboxylic acid
- 1,1,4-Trimethylcyclohexane
- 1,3,4-Trimethylcyclohexene
Comparison: 1,3,4-Trimethylcyclohexane-1-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid functionality. This structural arrangement influences its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1,3,4-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-10(3,9(11)12)6-8(7)2/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
IQLHWNMPLQVKNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13191179.png)










![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
![2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13191259.png)
